ROMK Potency: Example 38 vs. Example 95
In the identical CHO-hROMK1 ⁸⁶Rb⁺ efflux assay (35-minute incubation, TopCount detection), 5-[5-(difluoromethyl)-2-thienyl]pyridin-3-ol (Example 38) achieved an IC₅₀ of 49 nM [1]. By contrast, Example 95 from the same patent series, which lacks the difluoromethyl-thienyl motif, exhibited an IC₅₀ of 300 nM under the same conditions [2]. This represents a 6.1-fold loss of potency for the comparator, confirming that the difluoromethyl-thienyl substitution is a critical potency determinant.
| Evidence Dimension | ROMK1 channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM |
| Comparator Or Baseline | Example 95 (US9073882): IC₅₀ = 300 nM |
| Quantified Difference | 6.1-fold lower potency for comparator |
| Conditions | CHO cells co-expressing hROMK1 and DHFR; ⁸⁶Rb⁺ efflux after 35 min; TopCount method |
Why This Matters
This quantitative difference demonstrates that the difluoromethyl-thienyl-pyridin-3-ol scaffold is not interchangeable with other cores in the same patent, providing a clear potency-based selection criterion.
- [1] BindingDB entry BDBM50391781 (CHEMBL2146873, US9073882 Example 38). IC₅₀ = 49 nM for human ROMK1 (⁸⁶Rb⁺ efflux, CHO cells). View Source
- [2] BindingDB entry BDBM50391768 (CHEMBL2146871, US9073882 Example 95). IC₅₀ = 300 nM for human ROMK1 (⁸⁶Rb⁺ efflux, CHO cells). View Source
